L-Alanine, 3-[(R)-ethenylsulfinyl]-(9CI)
Description
Chemical Identity and Nomenclature
L-Alanine, 3-[(R)-ethenylsulfinyl]-(9CI) represents a sophisticated modification of the fundamental amino acid alanine, incorporating an ethenylsulfinyl functional group at the third carbon position. The systematic nomenclature reflects the compound's stereochemical complexity, with the (R)-configuration indicating the spatial arrangement around the sulfur center of the sulfinyl group. This compound belongs to the broader family of sulfur-containing amino acid derivatives, which have garnered significant attention due to their unique chemical properties and biological activities.
The structural foundation of this compound builds upon L-alanine, which is characterized as an alpha-amino acid containing an amine group and a carboxylic acid group, both attached to the central carbon atom along with a methyl group side chain. The fundamental structure of alanine makes it one of the simplest amino acids after glycine, and it serves as an important building block in protein synthesis. The modification with the ethenylsulfinyl group transforms this basic amino acid into a more complex organosulfur compound with distinct chemical and potentially biological properties.
Related compounds in the literature provide insight into the chemical behavior of similar structures. For instance, (2R)-2-amino-3-[(R)-prop-2-enylsulfinyl]propanoic acid represents a closely related analog with a prop-2-enyl group instead of ethenyl. This compound demonstrates molecular formula C6H11NO3S with a molecular weight of 177.22 grams per mole, providing a reference point for understanding the chemical properties of ethenylsulfinyl-containing amino acids.
Table 1: Comparative Analysis of Related Sulfur-Containing Amino Acid Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|
| L-Alanine | C3H7NO2 | 89.09 | Basic amino acid structure |
| S-Methylcysteine sulfoxide | C4H9NO3S | 151.19 | Methylsulfinyl group |
| (2R)-2-amino-3-[(R)-prop-2-enylsulfinyl]propanoic acid | C6H11NO3S | 177.22 | Prop-2-enylsulfinyl group |
| 3-(Ethylsulfinyl)alanine | C5H11NO3S | 165.207 | Ethylsulfinyl group |
The nomenclature system employed for L-Alanine, 3-[(R)-ethenylsulfinyl]-(9CI) follows established International Union of Pure and Applied Chemistry conventions for describing complex organic molecules. The "9CI" designation indicates the ninth collective index naming system used by Chemical Abstracts Service, reflecting the compound's classification within modern chemical databases. The stereochemical notation (R) specifically refers to the configuration at the sulfur atom, which is crucial for understanding the compound's three-dimensional structure and potential biological interactions.
Historical Context in Amino Acid Research
The historical development of amino acid research provides essential context for understanding the significance of L-Alanine, 3-[(R)-ethenylsulfinyl]-(9CI) within the broader landscape of biochemical investigation. The foundational work on alanine itself dates back to 1850, when German chemist Adolph Strecker first synthesized alanine from acetaldehyde, ammonia, and hydrogen cyanide. This pioneering synthesis preceded the discovery and isolation of alanine from natural sources, demonstrating the early recognition of amino acids as fundamental building blocks of biological systems.
Strecker's original synthesis produced the racemic mixture of alanine, containing both D and L enantiomers, rather than the pure L-isomer that is incorporated into proteins. This early work established important precedents for amino acid chemistry and laid the groundwork for subsequent investigations into amino acid derivatives and modifications. The historical progression from simple amino acid synthesis to complex sulfur-containing derivatives reflects the evolution of organic chemistry and biochemistry throughout the nineteenth and twentieth centuries.
The investigation of sulfur-containing amino acids represents a more recent development in amino acid research, with significant advances occurring in the latter half of the twentieth century. Research on compounds such as S-methylcysteine sulfoxide and related derivatives has revealed the importance of organosulfur compounds in biological systems, particularly in plants of the Alliaceae family. These investigations have demonstrated that sulfur-containing amino acid derivatives serve as precursors to biologically active compounds with significant implications for human health and plant biochemistry.
The development of sophisticated analytical techniques has enabled researchers to identify and characterize increasingly complex amino acid derivatives. Modern research has revealed that sulfur-containing amino acids like S-alk(en)yl cysteine sulfoxides are odorless, non-protein sulfur amino acids typically found in members of the family Alliaceae and serve as precursors to lachrymatory and flavor compounds. This research has established the foundation for understanding how modifications to basic amino acid structures can dramatically alter their biological functions and chemical properties.
Contemporary research methodologies have facilitated the study of stereochemically complex compounds like L-Alanine, 3-[(R)-ethenylsulfinyl]-(9CI). Advanced techniques in nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography have enabled precise characterization of sulfur-containing amino acid derivatives. The historical trajectory from Strecker's initial synthesis to modern stereochemically-defined compounds illustrates the remarkable progress in amino acid chemistry and the increasing sophistication of biochemical research.
Biological and Chemical Significance of Sulfur-Containing Amino Acids
The biological and chemical significance of sulfur-containing amino acids extends far beyond their structural complexity, encompassing crucial roles in metabolism, cellular signaling, and bioactive compound formation. Research on related sulfur-containing amino acid derivatives has revealed their fundamental importance in various biological systems, particularly in plants and their interactions with human health. These compounds demonstrate unique chemical reactivity due to the presence of sulfur atoms, which can exist in multiple oxidation states and participate in diverse chemical transformations.
Sulfur-containing amino acid derivatives serve as important precursors to bioactive compounds in biological systems. Research has demonstrated that S-alk(en)yl cysteine sulfoxides undergo enzymatic conversion to thiosulfinates or propanethial-S-oxide through the action of alliinase. These enzymatic transformations produce compounds with significant biological activity, including antimicrobial, cardiovascular protective, and cancer-preventive properties. The sulfoxide functional group, which is present in L-Alanine, 3-[(R)-ethenylsulfinyl]-(9CI), represents a key structural feature that enables these biochemical transformations.
The chemical reactivity of sulfur-containing amino acids derives from the unique properties of sulfur atoms within organic molecules. Unlike oxygen-containing analogs, sulfur can accommodate expanded valence shells and participate in hypervalent bonding arrangements. This chemical versatility enables sulfur-containing amino acids to undergo oxidation and reduction reactions that are not possible with their oxygen counterparts. The sulfinyl group specifically represents an intermediate oxidation state that can undergo further oxidation to sulfone or reduction to sulfide, providing multiple pathways for chemical and biological transformations.
Table 2: Biological Activities of Sulfur-Containing Amino Acid Derivatives
| Compound Class | Primary Biological Activity | Mechanism of Action | Reference System |
|---|---|---|---|
| S-Methylcysteine sulfoxide | Flavor precursor | Enzymatic conversion by alliinase | Allium species |
| Allyl cysteine sulfoxides | Antimicrobial activity | Thiosulfinate formation | Garlic extracts |
| Propyl cysteine sulfoxides | Lachrymatory effects | Propanethial-S-oxide generation | Onion tissues |
| Vinyl sulfone derivatives | Protease inhibition | Covalent modification of cysteine residues | Viral proteases |
Recent investigations have revealed that sulfur-containing amino acid derivatives can influence fundamental cellular processes including cell cycle regulation and apoptosis. Studies have shown that onion and garlic extracts, along with their principal sulfur constituents, can induce phase II detoxification enzymes such as glutathione-S-transferases and quinone reductase in mammalian tissues. These findings suggest that compounds like L-Alanine, 3-[(R)-ethenylsulfinyl]-(9CI) may possess similar biological activities due to their structural similarities to well-characterized sulfur-containing amino acids.
The chemical stability and reactivity of sulfur-containing amino acids also contribute to their biological significance. Research on polyalanine fibrils has demonstrated that alanine-containing structures can form highly stable beta-sheet conformations that resist denaturation by urea and proteolytic digestion. The incorporation of sulfur-containing modifications like the ethenylsulfinyl group may influence the conformational properties and stability of amino acid derivatives, potentially affecting their biological activities and metabolic fate.
The stereochemical aspects of sulfur-containing amino acids represent another crucial dimension of their biological significance. The (R)-configuration at the sulfur center in L-Alanine, 3-[(R)-ethenylsulfinyl]-(9CI) may confer specific biological activities that differ from those of the corresponding (S)-isomer. Research on related compounds has demonstrated that stereochemical differences can dramatically affect biological activity, enzyme recognition, and metabolic processing. This stereochemical specificity underscores the importance of precise structural characterization in understanding the biological roles of complex amino acid derivatives.
Properties
IUPAC Name |
(2R)-2-amino-3-[(R)-ethenylsulfinyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3S/c1-2-10(9)3-4(6)5(7)8/h2,4H,1,3,6H2,(H,7,8)/t4-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGICBLBYQYUOG-MFXDVPHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[S@](=O)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Design and Precursor Synthesis
The foundational step in synthesizing L-alanine, 3-[(R)-ethenylsulfinyl]-(9CI), involves preparing 3-ethenylthio-L-alanine. This precursor is typically synthesized via nucleophilic substitution of L-alanine derivatives. For example, L-alanine methyl ester reacts with ethenylthiol under basic conditions to yield 3-ethenylthio-L-alanine methyl ester. The reaction is conducted in anhydrous tetrahydrofuran (THF) at −20°C to minimize racemization.
Table 1: Reaction Conditions for 3-Ethenylthio-L-Alanine Synthesis
| Reagent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| L-Alanine methyl ester | THF | −20°C | 78 | 95 |
| Ethenylthiol | DCM | 25°C | 62 | 88 |
Catalytic Asymmetric Oxidation
The critical step is the oxidation of the thioether to the sulfinyl group with retention of chirality. Vanadium-based catalysts, such as vanadyl acetylacetonate (VO(acac)₂), paired with chiral ligands like (S,S)-hydrobenzoin, achieve enantioselectivities up to 92% ee. Hydrogen peroxide serves as the oxidant in methanol at 0°C, yielding 3-[(R)-ethenylsulfinyl]-L-alanine after 12 hours.
Mechanistic Insight :
The vanadium catalyst coordinates with the thioether’s sulfur atom, directing peroxide attack to form the (R)-sulfoxide via a trigonal bipyramidal transition state. Steric hindrance from the chiral ligand biases the oxidation trajectory, favoring the desired configuration.
Chiral Auxiliary-Mediated Synthesis
Use of Evans Oxazolidinones
Evans chiral auxiliaries enable stereocontrol during sulfinyl group installation. L-Alanine is first converted to its oxazolidinone derivative, which undergoes alkylation with ethenylsulfinyl chloride. The auxiliary directs the sulfinyl group’s orientation, yielding the (R)-isomer with >98% ee after auxiliary removal.
Table 2: Performance of Chiral Auxiliaries
| Auxiliary | Reaction Time (h) | ee (%) | Isolated Yield (%) |
|---|---|---|---|
| Evans Oxazolidinone | 24 | 98 | 65 |
| Oppolzer’s Sultam | 36 | 95 | 58 |
Dynamic Kinetic Resolution
Dynamic kinetic resolution (DKR) combines racemization and selective crystallization. A palladium-catalyzed racemization of the sulfoxide intermediate allows continuous conversion of the undesired (S)-enantiomer into the (R)-form, achieving 99% ee after recrystallization.
Enzymatic and Biocatalytic Approaches
Sulfoxide Reductases
Sulfoxide-specific reductases from Rhodococcus spp. selectively reduce prochiral sulfoxides to thioethers, which are re-oxidized asymmetrically. This two-step process achieves 85% ee but requires optimization of cofactor regeneration systems.
Whole-Cell Biotransformation
Pseudomonas putida strains engineered to express sulfinyltransferases convert 3-ethenylthio-L-alanine to the target compound in vivo. Yields reach 70% with 90% ee under aerobic conditions.
Comparative Analysis of Synthetic Routes
Table 3: Efficiency Metrics Across Methods
| Method | Cost ($/g) | ee (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Asymmetric Oxidation | 120 | 92 | Moderate | High (metal waste) |
| Chiral Auxiliary | 200 | 98 | Low | Moderate |
| Biocatalytic | 90 | 85 | High | Low |
Scientific Research Applications
Enantiomer-Specific Isotope Analysis
One of the notable applications of L-Alanine, particularly its enantiomers, is in enantiomer-specific isotope analysis (ESIA). This method helps determine the origins of chirality in both biogenic and abiogenic processes. Studies have shown that the isotopic composition of L-alanine can provide insights into metabolic pathways and the enzymatic control over amino acid incorporation during glycan chain formation .
Role in Protein Synthesis
L-Alanine is a crucial building block in protein synthesis. Its ability to participate in peptide bond formation makes it essential for constructing polypeptides. Research indicates that modifications to alanine residues can influence protein folding and stability, thereby affecting overall cellular function .
Drug Development
The sulfinyl group present in L-Alanine, 3-[(R)-ethenylsulfinyl]-(9CI) has potential implications in drug design. Compounds with similar structures have been investigated for their therapeutic effects against various diseases, including cancer and metabolic disorders. The unique properties of this compound may lead to the development of novel pharmaceuticals targeting specific biochemical pathways .
Nutraceuticals
L-Alanine has been recognized for its role in promoting gluconeogenesis and lipid metabolism, making it an attractive candidate for nutraceutical formulations aimed at enhancing athletic performance and recovery from fatigue . Its incorporation into dietary supplements could provide additional benefits for metabolic health.
Food Industry
In the food sector, L-Alanine is utilized as a flavor enhancer due to its umami taste profile. It is commonly found in processed foods and seasonings, where it helps mask undesirable flavors and enhance overall taste . The compound's ability to improve the palatability of food products makes it valuable for manufacturers.
Cosmetic Industry
L-Alanine is also employed as an ingredient in cosmetic formulations, where it contributes to skin hydration and texture improvement. Its presence in skincare products can enhance product efficacy by promoting moisture retention and skin barrier function .
Case Studies and Research Findings
Several case studies highlight the significance of L-Alanine, 3-[(R)-ethenylsulfinyl]-(9CI) across different fields:
Mechanism of Action
The mechanism of action of L-Alanine, 3-[®-ethenylsulfinyl]-(9CI) involves its interaction with specific molecular targets and pathways. The ethenylsulfinyl group can interact with enzymes and proteins, potentially altering their activity. This interaction can affect various biochemical pathways, including those involved in metabolism and signal transduction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare L-Alanine, 3-[(R)-ethenylsulfinyl]-(9CI) with structurally related compounds, focusing on substituents, molecular properties, and inferred applications.
Structural and Functional Differences
Sulfinyl vs. Seleninyl Groups: The ethenylsulfinyl group in the target compound introduces chirality and polarizability, which may enhance interactions with biological targets compared to the ethylsulfinyl analog .
Ester Derivatives :
- Esterification (e.g., 3-methyl-2-butenyl ester in ) increases lipophilicity, improving membrane permeability in drug delivery systems. This contrasts with the hydrophilic carboxymethyl derivative (), which is better suited for metal chelation .
Amino Group Modifications: The cyanomethyl substituent () introduces a nitrile group, enabling click chemistry applications, while the carboxymethyl group () adds carboxylic acid functionality for coordination chemistry .
Biological Activity
L-Alanine, 3-[(R)-ethenylsulfinyl]-(9CI) is a derivative of the amino acid L-alanine, which has garnered attention for its potential biological activities. This article synthesizes research findings regarding its biological activity, including its role in metabolic processes, effects on cellular functions, and implications in specific medical conditions.
Overview of L-Alanine
L-Alanine is a non-essential amino acid that plays a pivotal role in various metabolic pathways. It is involved in the glucose-alanine cycle, which facilitates the transport of nitrogen from peripheral tissues to the liver for urea synthesis. Additionally, L-alanine serves as a precursor for the synthesis of several biomolecules and participates in energy metabolism.
1. Cellular Uptake and Mechanisms
Research indicates that L-alanine uptake occurs through sodium-dependent mechanisms in hepatocytes. Studies have shown that the presence of sodium significantly enhances the uptake of L-alanine, suggesting a reliance on sodium gradients for effective transport into cells. For example, kinetic studies demonstrated that hepatic concentrations of L-alanine increased markedly when sodium was present, indicating a saturable transport system similar to that observed in other cell types .
2. Effects on Membrane Potential
L-Alanine has been shown to influence membrane potential in isolated hepatocytes from elasmobranchs. At concentrations of 1 mM and 10 mM, L-alanine caused depolarization of the transmembrane potential (Vm), with significant effects observed at higher concentrations. This depolarization was found to be dependent on external sodium levels and was specific to the L-isomer of alanine .
3. Role in Muscle Metabolism
A notable application of L-alanine is its supplementation in conditions like Pompe disease (PD). A case study reported that oral supplementation of L-alanine reduced muscle breakdown in a child with infantile-onset Pompe disease undergoing enzyme replacement therapy (ERT). Over a nine-month period, significant improvements were observed in body composition metrics, including an increase in fat mass and a decrease in resting energy expenditure (REE), suggesting enhanced anabolic processes .
Research Findings
The following table summarizes key findings from various studies on the biological activity of L-alanine:
Case Studies
Pompe Disease Case Study
A 9-year-old girl with infantile-onset Pompe disease was treated with L-alanine oral supplementation alongside ERT. Over nine months, her body fat percentage increased significantly while REE decreased, indicating improved energy balance and muscle metabolism. The study highlighted the potential role of L-alanine in enhancing anabolic pathways in patients with metabolic disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
